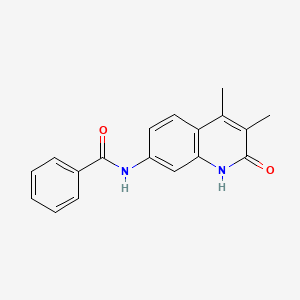

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide” were not found, benzamides, a class of compounds to which it belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The dynamic structure of benzamide, a related compound, is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring . This information could provide valuable insights into the structure of “this compound”.Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation . They can also react with methyl sulfides under transition metal-free conditions .Applications De Recherche Scientifique

Synthesis and Characterization

- Nickel Complexes for Ethylene Oligomerization : Nickel complexes derived from N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide and its derivatives have been synthesized and characterized, showing high activity in ethylene oligomerization. These complexes offer insights into the influence of ligands on catalytic performance (Wang, Shen, & Sun, 2009).

Chemical Reactions and Mechanisms

- Remote Sulfonylation : A method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives has been developed, highlighting an environmentally friendly approach to generating sulfonylated products. This method emphasizes the use of sodium sulfinates as sulfide sources and produces derivatives with potential biological applications (Xia et al., 2016).

- Oxidation of Benzyl Alcohols : The oxidation of benzyl alcohols by quinolinium dichromate in the presence of acid has been studied, providing a basis for understanding the mechanism and kinetics of such reactions. This research contributes to the broader field of organic synthesis and reaction optimization (Dey & Mahanti, 1990).

Molecular Interactions and Analysis

- Hirshfeld Surface Analysis : The study of co-crystals of hydroquinone with various compounds, including N,N-dimethylacetamide, showcases the use of Hirshfeld surface analysis for understanding intermolecular interactions. This technique is crucial for analyzing crystal packing and the role of weak interactions in molecular crystals (Clausen et al., 2010).

Biological Applications

- Antimicrobial and Antitubercular Activities : Carboxamide derivatives of 2-quinolones, including N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide, have shown promising antimicrobial and antitubercular activities. These studies highlight the potential of quinoline derivatives in developing new therapeutic agents (Kumar, Fernandes, & Kumar, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-12(2)17(21)20-16-10-14(8-9-15(11)16)19-18(22)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBYJDKFFZKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)

![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)

![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)